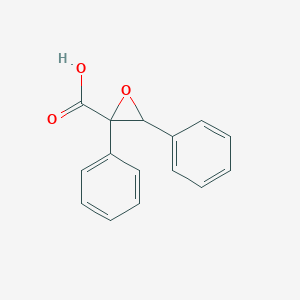
2,3-Diphenyloxirane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenyloxirane-2-carboxylic acid is an organic compound with the molecular formula C15H12O3 It is a derivative of oxirane, featuring two phenyl groups and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Diphenyloxirane-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 2,3-diphenyloxirane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium . Another method includes the reaction of 2,3-diphenyloxirane with carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diphenyloxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of ketones and more complex carboxylic acids.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,3-Diphenyloxirane-2-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-diphenyloxirane-2-carboxylic acid involves its reactive oxirane ring, which can undergo nucleophilic attack by various biological molecules. This reactivity allows it to form covalent bonds with proteins and nucleic acids, potentially disrupting their normal function . The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyloxirane: Similar structure but with methyl groups instead of phenyl groups.
2,3-Diphenyloxirane: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
3-Aryloxirane-2-carboxamides: Similar structure but with an amide group instead of a carboxylic acid group.
Uniqueness
Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
18521-13-6 |
|---|---|
Fórmula molecular |
C15H12O3 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
2,3-diphenyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C15H12O3/c16-14(17)15(12-9-5-2-6-10-12)13(18-15)11-7-3-1-4-8-11/h1-10,13H,(H,16,17) |
Clave InChI |
VTCBMUQQGHEZCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(O2)(C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(Methylimino)dimethanediyl]bis(4-methylphenol)](/img/structure/B14155738.png)
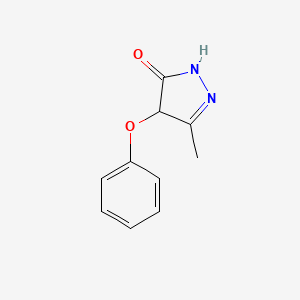
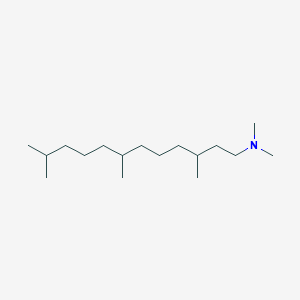
![2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14155763.png)
![Ornithine, N5-[(acetylamino)iminomethyl]-](/img/structure/B14155769.png)
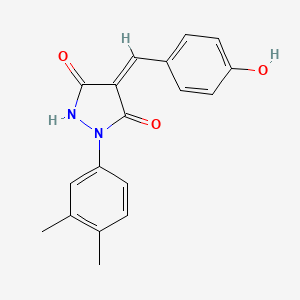
![N-[4-[(benzylamino)methyl]phenyl]acetamide](/img/structure/B14155777.png)
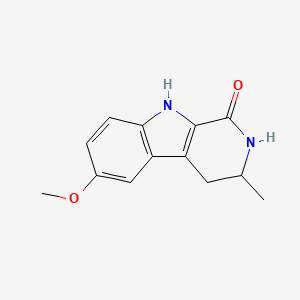
![2-(3,4-dimethoxyphenyl)-3'-methyl-3',4'-dihydro-2'H-spiro[1,3-dioxane-5,7'-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6'-one](/img/structure/B14155786.png)
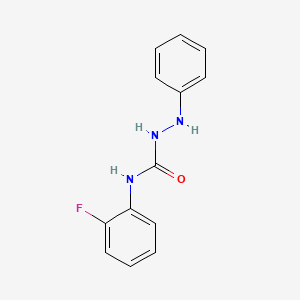
![4-[Bis(2-methoxyethyl)sulfamoyl]-N-(3-methyl-6-nitro-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14155811.png)
![[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate](/img/structure/B14155819.png)
![N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B14155821.png)

